Ethyl vanillin isobutyrate (CAS 188417-26-7), systematically identified as (2-ethoxy-4-formylphenyl) 2-methylpropanoate, is a high-value synthetic ester utilized extensively in the fragrance and flavor industries [1]. By esterifying the phenolic hydroxyl group of ethyl vanillin with isobutyric acid, this compound delivers a sweet, creamy vanilla profile while fundamentally altering the molecule's physicochemical stability [2]. For industrial procurement, its core value proposition lies in its exceptional resistance to oxidative degradation, photolytic breakdown, and alkaline discoloration—critical material improvements over its parent phenol, ethyl vanillin, and its methoxy analog, vanillin isobutyrate [1].
Substituting ethyl vanillin isobutyrate with its unesterified parent compound, ethyl vanillin, or its methoxy analog, vanillin isobutyrate, leads to significant formulation failures in alkaline or light-exposed environments [1]. Ethyl vanillin possesses a free phenolic hydroxyl group that rapidly oxidizes and forms highly colored polyphenolic complexes, causing severe browning in soaps, detergents, and cosmetic formulations within days [2]. While substituting with vanillin isobutyrate protects the phenolic group and prevents alkaline browning, it exhibits substantially inferior photostability compared to the ethoxy derivative. This results in faster degradation and loss of the target aromatic profile under UV and daylight exposure, rendering generic substitution unviable for products requiring extended shelf-life in transparent packaging [1].
Ethyl vanillin isobutyrate demonstrates significantly higher resistance to degradation under diffuse daylight compared to its methoxy analog, vanillin isobutyrate, and its propionate ester counterpart [1]. In a 90-day stability assay utilizing a 10% solution in ethanol at room temperature, ethyl vanillin isobutyrate retained 61% of its starting concentration. In stark contrast, vanillin isobutyrate degraded rapidly, retaining only 30% of its initial concentration, while ethyl vanillin propionate retained just 31% [1].
| Evidence Dimension | Concentration retention after 90 days of diffuse daylight irradiation |
| Target Compound Data | 61% retention |
| Comparator Or Baseline | Vanillin isobutyrate (30% retention); Ethyl vanillin propionate (31% retention) |
| Quantified Difference | 2.03-fold higher retention than vanillin isobutyrate |
| Conditions | 10% solution in ethanol, colorless glass, diffuse daylight, room temperature |
Ensures extended shelf-life and consistent sensory profiles in transparent or light-exposed consumer formulations, reducing the need for UV-blocking packaging.
Under accelerated UV light irradiation, ethyl vanillin isobutyrate maintains its structural integrity far better than vanillin isobutyrate [1]. After 24 hours of continuous UV exposure, ethyl vanillin isobutyrate retained 71% of its starting concentration. Under identical conditions, vanillin isobutyrate dropped to 56% retention [1].
| Evidence Dimension | Concentration retention after 24 hours of UV light irradiation |
| Target Compound Data | 71% retention |
| Comparator Or Baseline | Vanillin isobutyrate (56% retention) |
| Quantified Difference | 15 percentage points higher retention under UV stress |
| Conditions | Wavelength >290 nm, intensity 40 W/m², 40°C, 10% by weight in ethanol |
Critical for procurement in the cosmetics and fragrance industry where products are routinely exposed to intense UV light in retail display environments.
The esterification of the phenolic hydroxyl group in ethyl vanillin to form ethyl vanillin isobutyrate eliminates the primary site of oxidative browning [1]. Unprotected ethyl vanillin rapidly forms dark polyphenolic complexes in alkaline media, dropping from white to brown or black within days [2]. By masking this reactive site with an isobutyryl group, ethyl vanillin isobutyrate provides a non-discoloring alternative that maintains the visual integrity of the formulation matrix without requiring additional color-masking dyes [1].
| Evidence Dimension | Color stability in alkaline media |
| Target Compound Data | Maintains color fastness (protected phenolic OH) |
| Comparator Or Baseline | Ethyl vanillin (rapid browning/blackening) |
| Quantified Difference | Elimination of the oxidative browning pathway |
| Conditions | Alkaline functional products (e.g., pH > 9 soap bases) |
Allows manufacturers to produce white or lightly colored soaps and detergents without the aesthetic failure associated with traditional vanillin derivatives.
Because ethyl vanillin isobutyrate lacks the free phenolic hydroxyl group that causes rapid browning in alkaline environments, it is a primary procurement choice for white and pastel-colored bar soaps, liquid detergents, and alkaline cosmetics. It eliminates the need for color-masking dyes that are otherwise required when using ethyl vanillin [1].
In formulations packaged in clear glass or PET bottles, UV and daylight exposure rapidly degrades standard vanillin esters. Ethyl vanillin isobutyrate's superior photostability—retaining 61% concentration over 90 days of daylight exposure—makes it a highly effective precursor for fine fragrances and transparent lotions, preventing both olfactory degradation and visual yellowing [2].
The compound's resistance to thermal and light-induced degradation ensures a consistent sweet, creamy vanilla profile in food matrices. It is particularly valuable in baked goods and dairy products where processing conditions and prolonged retail shelf-life typically compromise the structural integrity of less stable methoxy analogs [2].
Irritant